molecular formula C10H7Cl2NO B3015590 1,3-Dichloro-5-methoxyisoquinoline CAS No. 24623-38-9

1,3-Dichloro-5-methoxyisoquinoline

Cat. No.: B3015590
CAS No.: 24623-38-9
M. Wt: 228.07
InChI Key: DHWYGSPWPQXKME-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-methoxyisoquinoline is a chemical compound that belongs to the isoquinoline family. It is characterized by the presence of two chlorine atoms and one methoxy group attached to the isoquinoline ring. This compound has a molecular formula of C₁₀H₇Cl₂NO and a molecular weight of 228.07 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-methoxyisoquinoline typically involves the chlorination and methoxylation of isoquinoline derivatives. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

1,3-Dichloro-5-methoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloroisoquinoline
  • 5-Methoxyisoquinoline
  • 1,3-Dichloro-7-methoxyisoquinoline

Uniqueness

1,3-Dichloro-5-methoxyisoquinoline is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications .

Properties

IUPAC Name

1,3-dichloro-5-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(8)5-9(11)13-10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWYGSPWPQXKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(N=C(C=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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